molecular formula C17H23N3O B11185612 6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one

6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11185612
M. Wt: 285.4 g/mol
InChI Key: HGWAGBNAAHBQIM-UHFFFAOYSA-N
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Description

6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinones, which are known for their diverse biological activities

Preparation Methods

The synthesis of 6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often scale up these reactions using large reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

4-methyl-2-(2-methylanilino)-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O/c1-4-5-6-10-14-13(3)18-17(20-16(14)21)19-15-11-8-7-9-12(15)2/h7-9,11H,4-6,10H2,1-3H3,(H2,18,19,20,21)

InChI Key

HGWAGBNAAHBQIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2C)C

Origin of Product

United States

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